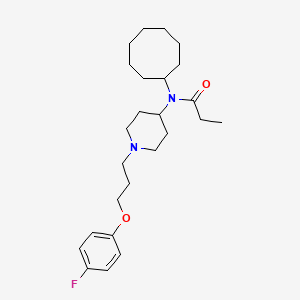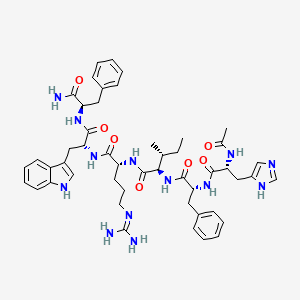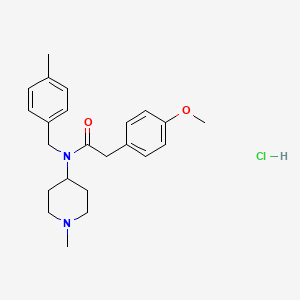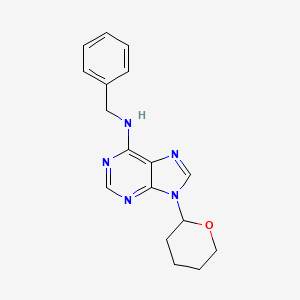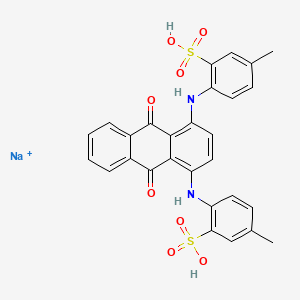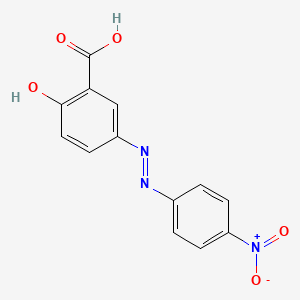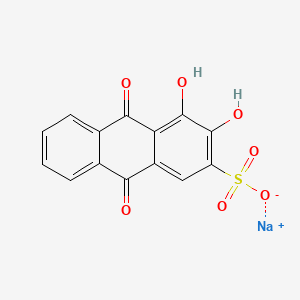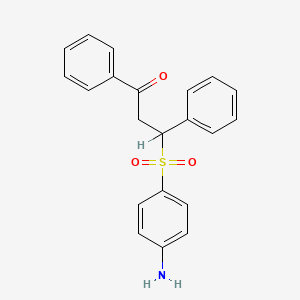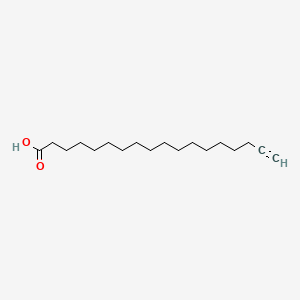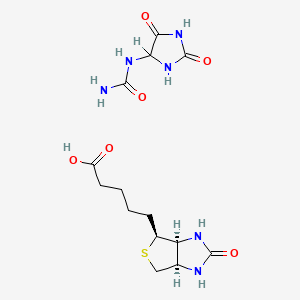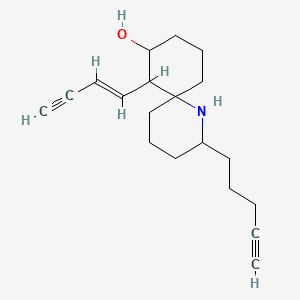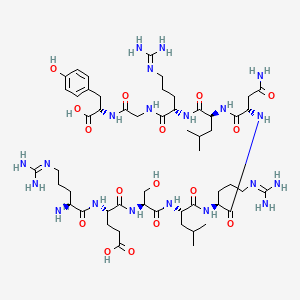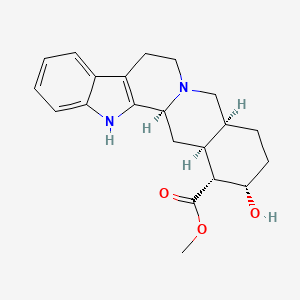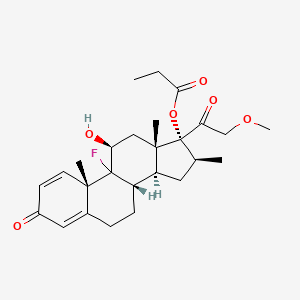
Unii-T01B0rce7T
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amelometasone is a corticosteroid hormone.
Applications De Recherche Scientifique
Innovation in Educational Programs : Giordan et al. (2011) emphasize the importance of transforming educational programs to assist academic researchers in translating scientific research into practical innovations. They highlight the role of the National Collegiate Inventors and Innovators Alliance (NCIIA) in providing training and support to create businesses that are both viable and socially beneficial (Giordan et al., 2011).
Advances in Inorganic Nanoparticles : Cushing et al. (2004) discuss the synergism between scientific discovery and technological development, particularly in the electronics industry. Their research on inorganic nanoparticles underscores the evolution of materials science and its impact on various industries (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environments for Large Scientific Applications : Şahin et al. (2009) explore the design of a collaborative distributed computing environment for large scientific applications, using the Unified Air Pollution Model (UNI-DEM) as an example. This research highlights the necessity of collaboration tools in geographically dispersed scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Time Budget Research in Social Sciences : Szalai (1966) led the Multinational Comparative Time Budget Research Project, which involved parallel surveys in various countries to understand social behaviors and patterns. This research exemplifies the integration of scientific methodology in social science research (Szalai, 1966).
Lab-scale Interventions in Technological Development : Schuurbiers and Fisher (2009) stress the importance of addressing social concerns in scientific research and technological developments. Their work suggests that ethical, legal, and social aspects should be integral to the research process, especially in emerging areas like genomics and nanotechnology (Schuurbiers & Fisher, 2009).
Dual-Band CMOS Front-End for Wireless Applications : Li, Quintal, and Kenneth (2004) demonstrate a dual-band front-end with two gain modes for wireless applications in the Industrial Scientific and Medical (ISM) and Unlicensed National Information Infrastructure (UNII) bands, contributing significantly to advancements in wireless communication technology (Li, Quintal, & Kenneth, 2004).
Surface Science Research in Actinides : Gouder (1998) focuses on the synthesis and surface spectroscopy studies of thin films of actinides, which are crucial in understanding the properties and applications of these materials in various scientific and technological domains (Gouder, 1998).
University Nanosat Program : Hunyadi et al. (2004) describe the University Nanosat Program (UNP), which is a collaborative effort involving students, government, and academia to develop nanosatellites. This program highlights the synergy between education, research, and practical application in aerospace technology (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Transformation of Scientific and Technical Achievements in Universities : Xian-guo (2004) discusses the role of universities in accelerating the transformation of scientific and technical achievements into practical applications. This research underscores the importance of universities in national economic construction and technological industrialization (Xian-guo, 2004).
Neuronal and Glial Intranuclear Inclusions in Brain Research : Hayashi et al. (1998) provide insights into the occurrence of ubiquitinated neuronal and glial intranuclear inclusions in various brain regions, contributing to the understanding of neurodegenerative diseases (Hayashi et al., 1998).
Propriétés
Numéro CAS |
123013-22-9 |
|---|---|
Nom du produit |
Unii-T01B0rce7T |
Formule moléculaire |
C26H35FO6 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-methoxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H35FO6/c1-6-22(31)33-26(21(30)14-32-5)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h9-10,12,15,18-20,29H,6-8,11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
ZMYGOSBRLPSJNB-SOMXGXJRSA-N |
SMILES isomérique |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |
SMILES canonique |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amelometasone; TS-410; TS 410; TS410 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



